molecular formula C16H19ClF3N5O B10961365 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide

Cat. No.: B10961365
M. Wt: 389.80 g/mol
InChI Key: DIULKYXFXYNWRL-UHFFFAOYSA-N
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Description

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide is a complex organic compound with a unique structure that includes a pyrazole ring substituted with chlorine, cyclopropyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Substitution reactions: Introduction of the chlorine, cyclopropyl, and trifluoromethyl groups can be carried out through various substitution reactions using reagents such as N-chlorosuccinimide (NCS), cyclopropyl bromide, and trifluoromethyl iodide.

    Amidation: The final step involves the formation of the amide bond by reacting the substituted pyrazole with N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups such as ketones or nitro groups.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Due to its unique structure, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic properties.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound can be used in the development of new industrial chemicals or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C16H19ClF3N5O

Molecular Weight

389.80 g/mol

IUPAC Name

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide

InChI

InChI=1S/C16H19ClF3N5O/c1-9(15(26)23(2)7-10-6-21-24(3)8-10)25-13(11-4-5-11)12(17)14(22-25)16(18,19)20/h6,8-9,11H,4-5,7H2,1-3H3

InChI Key

DIULKYXFXYNWRL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)CC1=CN(N=C1)C)N2C(=C(C(=N2)C(F)(F)F)Cl)C3CC3

Origin of Product

United States

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